molecular formula C8H13ClO2 B8029276 2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane

2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane

Cat. No.: B8029276
M. Wt: 176.64 g/mol
InChI Key: JYXPCGIXODHASW-HWKANZROSA-N
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Description

2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane is an organic compound characterized by its unique structure, which includes a chlorinated propene group attached to an oxane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane typically involves the reaction of 3-chloroprop-2-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxane derivatives with additional oxygen functionalities.

    Reduction: Formation of 2-{[(2E)-3-hydroxyprop-2-EN-1-YL]oxy}oxane.

    Substitution: Formation of 2-{[(2E)-3-substituted prop-2-EN-1-YL]oxy}oxane derivatives.

Scientific Research Applications

2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorinated propene group can undergo electrophilic addition reactions, while the oxane ring can participate in nucleophilic substitution reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2E)-3-Bromoprop-2-EN-1-YL]oxy}oxane
  • 2-{[(2E)-3-Iodoprop-2-EN-1-YL]oxy}oxane
  • 2-{[(2E)-3-Fluoroprop-2-EN-1-YL]oxy}oxane

Uniqueness

2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative exhibits different reactivity patterns and biological activities, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-[(E)-3-chloroprop-2-enoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h3,5,8H,1-2,4,6-7H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXPCGIXODHASW-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)OC/C=C/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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